molecular formula C11H20O3 B11900898 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol

Cat. No.: B11900898
M. Wt: 200.27 g/mol
InChI Key: QMOHUDTYKFXYFS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol is a bicyclic spiro compound characterized by a central spiro[5.5]undecane core with two oxygen atoms at positions 2 and 4, methyl substituents at position 3, and a hydroxyl group at position 9. This structure confers unique stereochemical and electronic properties, making it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol

InChI

InChI=1S/C11H20O3/c1-10(2)13-7-11(8-14-10)5-3-9(12)4-6-11/h9,12H,3-8H2,1-2H3

InChI Key

QMOHUDTYKFXYFS-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(CCC(CC2)O)CO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the spirocyclic ketal. This intermediate is then subjected to reduction reactions to introduce the hydroxyl group at the 9th position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketal group can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Spiro Compounds

2.1 Structural Variations and Functional Groups

Spiro[5.5]undecane derivatives differ in heteroatom placement, substituents, and functional groups. Key comparisons include:

Compound Name Key Structural Features Functional Groups Evidence ID
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol 2,4-dioxa rings; C3-dimethyl; C9-hydroxyl Alcohol (-OH) N/A*
3,3-Dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-trione 2,4-dioxa rings; C3-dimethyl; C1, C5, C9 ketones Ketones (-C=O)
2,4-Dioxaspiro[5.5]undec-9-en-8-one, 10-(1-hexenyl)-3,3-dimethyl 2,4-dioxa rings; C3-dimethyl; C8 ketone; C9-C10 double bond; C10-hexenyl Ketone, alkene
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa, 4-aza rings; C3-phenyl; C9-amine; cyclopropyl substituent Amine (-NH₂)
9-Ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol 1,7-dioxa rings; C3-hydroxymethyl; C9-ethyl; C4-hydroxyl Alcohols (-OH)

Notes:

  • The target compound’s hydroxyl group at C9 distinguishes it from ketone-containing analogs (e.g., triones in ).
  • Heteroatom substitutions (e.g., nitrogen in ) alter ring basicity and reactivity.
2.3 Physical and Chemical Properties
  • Melting Points :
    • 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: 51°C .
    • 1,4-Dioxaspiro[4.5]decan-8-one: 73–74°C .

      The target compound’s hydroxyl group may increase its melting point due to hydrogen bonding.
  • Reactivity: Ketone-containing spiro compounds (e.g., ) undergo nucleophilic additions, whereas hydroxyl groups (e.g., ) enable esterification or oxidation.

Key Research Findings

  • Stereochemical Complexity : Spiro[5.5]undecane derivatives often exhibit multiple stereocenters, requiring advanced NMR and X-ray crystallography for structural elucidation (e.g., ).
  • Regioselectivity in Synthesis: The Diels-Alder reaction with furanolabdanoids produced regioselective spiro compounds with terpenoid substituents .
  • Biological Relevance : Hydroxyl and amine functionalities enhance solubility and target binding, as seen in antioxidant and enzyme-inhibiting analogs .

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